N'-(3-chloro-4-fluorophenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide
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Description
The compound “N’-(3-chloro-4-fluorophenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with one nitrogen atom and one sulfur atom . Thiazole derivatives have been found to have various biological activities and are part of many drugs .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of precursors under specific conditions. For instance, a related compound was synthesized by refluxing a mixture of 3-chloro-2-methylphenylthiourea and 4-fluorophenacylbromide in ethanol solvent in the absence of a catalyst .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and aromatic rings. The presence of chlorine and fluorine atoms would also affect the electronic structure of the molecule .Chemical Reactions Analysis
The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The presence of the thiazole ring, aromatic rings, and halogen atoms could make it reactive under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of halogen atoms and aromatic rings could affect properties like polarity, solubility, and reactivity .Future Directions
Mechanism of Action
Target of Action
Similar compounds with a thiazole core have been known to exhibit antibacterial activity , suggesting that this compound may also target bacterial cells.
Mode of Action
It’s synthesized from 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under hantzsch thiazole synthesis conditions . The presence of chlorine in low molecular weight compounds can affect its biological activity by altering the electrophilicity of carbon in C-Cl bond .
Biochemical Pathways
Compounds with a thiazole core have been used in the treatment of various conditions such as hiv infections, cancer, hypertension, schizophrenia, allergies, and also bacterial and fungal infections .
Result of Action
Similar compounds with a thiazole core have shown antimicrobial activity .
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O2S/c1-12-3-5-14(6-4-12)21-25-13(2)18(29-21)9-10-24-19(27)20(28)26-15-7-8-17(23)16(22)11-15/h3-8,11H,9-10H2,1-2H3,(H,24,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZULTSYAVCWXDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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